molecular formula C24H26N4O2 B6584850 N-[(2-methylphenyl)methyl]-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide CAS No. 1251590-64-3

N-[(2-methylphenyl)methyl]-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide

Cat. No. B6584850
CAS RN: 1251590-64-3
M. Wt: 402.5 g/mol
InChI Key: MXGPYVLNMSNQBR-UHFFFAOYSA-N
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Description

N-[(2-methylphenyl)methyl]-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide, often referred to as NPMPC, is a small molecule that has been used in a variety of scientific research applications. It is a heterocyclic compound with a molecular weight of 330.4 g/mol and a melting point of 136-137 °C. NPMPC has been used in the synthesis of a variety of compounds, and has been studied for its potential use in drug development and other biochemical and physiological effects.

Scientific Research Applications

NPMPC has been used in a variety of scientific research applications. It has been studied for its potential use in drug development, as it has been shown to have a wide range of biological activities. In addition, it has been studied for its potential use in the synthesis of other compounds, such as peptides and nucleosides. It has also been used in the synthesis of a variety of heterocyclic compounds, such as pyridine and pyrimidine derivatives.

Mechanism of Action

The mechanism of action of NPMPC is not fully understood. However, it is believed to interact with a variety of cellular targets, such as protein kinases, G-protein coupled receptors, and ion channels. In addition, it has been shown to modulate the activity of several enzymes, such as cyclooxygenase and lipoxygenase.
Biochemical and Physiological Effects
NPMPC has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of a variety of cancer cell lines, including breast, lung, and colon cancer cell lines. In addition, it has been shown to inhibit the growth of a variety of bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. It has also been shown to have anti-inflammatory, anti-angiogenic, and anti-oxidant effects.

Advantages and Limitations for Lab Experiments

The use of NPMPC in laboratory experiments has several advantages. It is relatively inexpensive and can be easily synthesized using a variety of methods. In addition, it has a wide range of biological activities, making it useful for a variety of research applications. However, it also has some limitations, such as its instability in aqueous solutions and its potential to form toxic metabolites.

Future Directions

There are a number of potential future directions for the use of NPMPC. These include its use in the development of new drugs and the synthesis of new compounds. In addition, it could be studied further to understand its mechanism of action and its potential to interact with other cellular targets. It could also be studied further to understand its potential to modulate the activity of enzymes and to understand its biochemical and physiological effects. Finally, it could be studied further to understand its potential to form toxic metabolites and its potential to be used in the synthesis of peptides and nucleosides.

Synthesis Methods

NPMPC can be synthesized using several different methods. One of the most common methods involves the reaction of 4-methylpiperidine-4-carboxylic acid with 2-methylphenylmagnesium bromide. This reaction is carried out in the presence of a base, such as pyridine, and yields NPMPC as the primary product. Other methods include the reaction of 2-methylphenylmagnesium bromide with 4-methylpiperidine-4-carboxylic acid in the presence of a base, such as sodium hydroxide, and the reaction of 2-methylphenylmagnesium bromide with 4-methylpiperidine-4-carboxylic acid in the presence of a base, such as potassium carbonate.

properties

IUPAC Name

N-[(2-methylphenyl)methyl]-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O2/c1-18-7-5-6-8-20(18)16-25-24(29)19-11-13-28(14-12-19)22-15-23(27-17-26-22)30-21-9-3-2-4-10-21/h2-10,15,17,19H,11-14,16H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXGPYVLNMSNQBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNC(=O)C2CCN(CC2)C3=CC(=NC=N3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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